Patent-Anchored Utility: 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride as a Demonstrated Intermediate for GABAergic Sulfonamide Synthesis
The target compound has been explicitly documented in patent literature as a reactant in the synthesis of 7-bromo-2-methyl-2H-indazole-3-sulfonamide, which is disclosed within the context of GABAergic modulator development [1]. This establishes a direct application precedent linking this specific bromo-sulfonyl chloride to a pharmaceutically relevant sulfonamide product. In contrast, the 6-bromo isomer (CAS 1363380-61-3) has zero associated patent or literature citations in authoritative databases, indicating no documented application precedent [2][3].
| Evidence Dimension | Documented pharmaceutical intermediate application precedent |
|---|---|
| Target Compound Data | Patent WO2005016892A1: Documented as reactant for 7-bromo-2-methyl-2H-indazole-3-sulfonamide in GABAergic modulator context |
| Comparator Or Baseline | 6-Bromo isomer (CAS 1363380-61-3): Patent count = 0, Literature count = 0 |
| Quantified Difference | Target: ≥1 patent association; Comparator: 0 patent associations |
| Conditions | Patent database and literature citation analysis |
Why This Matters
Procurement decisions for pharmaceutical intermediate sourcing should prioritize compounds with documented utility in patent literature, reducing the risk of investing in building blocks with no validated synthetic trajectory toward bioactive molecules.
- [1] WO2005016892A1. GABAergic modulators. Discloses use of 7-bromo-2-methyl-2H-indazole-3-sulfonyl chloride as reactant for 7-bromo-2-methyl-2H-indazole-3-sulfonamide. View Source
- [2] PubChem. 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride, CID 72207922, Patent count: 0, Literature count: 0. View Source
- [3] PubChemLite. 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride, InChIKey GDJZBZOTIHWXJD-UHFFFAOYSA-N, Patent count: 0, Literature count: 0. View Source
